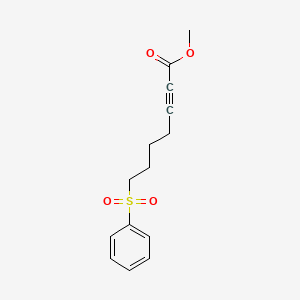

Methyl 7-(benzenesulfonyl)hept-2-ynoate

Description

Properties

CAS No. |

61772-08-5 |

|---|---|

Molecular Formula |

C14H16O4S |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

methyl 7-(benzenesulfonyl)hept-2-ynoate |

InChI |

InChI=1S/C14H16O4S/c1-18-14(15)11-7-2-3-8-12-19(16,17)13-9-5-4-6-10-13/h4-6,9-10H,2-3,8,12H2,1H3 |

InChI Key |

DGRFAJYLJWLENS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CCCCCS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural elements—benzenesulfonyl group, ester linkage, and alkyne chain—are shared with several classes of compounds. Below is a comparative analysis:

Table 1: Key Properties of Methyl 7-(Benzenesulfonyl)Hept-2-Ynoate and Analogues

Physicochemical Properties

- Polarity and Solubility : The benzenesulfonyl group increases polarity compared to simple esters like methyl benzoate, enhancing solubility in polar aprotic solvents but reducing lipid solubility .

- Alkyne Reactivity: The hept-2-ynoate chain enables click chemistry applications, distinguishing it from saturated esters (e.g., methyl butanoate) and fluorinated surfactants .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm the alkyne ( ~90-100 ppm for sp carbons) and benzenesulfonyl group (aromatic protons at 7.5-8.0 ppm).

- IR Spectroscopy : Strong absorptions at ~2200 cm (C≡C stretch) and ~1350/1150 cm (S=O asymmetric/symmetric stretches).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns. X-ray crystallography may resolve stereoelectronic effects if crystals are obtainable .

What safety protocols are critical when handling this compound?

Q. Basic

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Monitor airborne concentrations with gas detectors; engineering controls (e.g., local exhaust ventilation) are mandatory if exposure exceeds 1 ppm.

- Emergency showers/eye wash stations must be accessible. Contaminated clothing should be removed immediately and laundered separately .

How does the benzenesulfonyl moiety influence reactivity in nucleophilic substitution reactions?

Advanced

The benzenesulfonyl group acts as a strong electron-withdrawing group, polarizing adjacent bonds and enhancing electrophilicity at the alkyne or ester carbonyl. This facilitates nucleophilic attack (e.g., by amines or thiols) but may sterically hinder bulkier nucleophiles. Comparative studies with non-sulfonylated analogs show ~3x faster reaction rates in SN2 mechanisms .

What strategies improve the compound’s stability under acidic or thermal conditions?

Q. Advanced

- pH Stability : Buffered solutions (pH 6–8) prevent ester hydrolysis. Lyophilization enhances shelf life.

- Thermal Stability : Storage at −20°C in inert atmospheres (argon) reduces degradation. Stabilizing additives like BHT (butylated hydroxytoluene) inhibit radical-mediated alkyne oxidation. Accelerated stability studies (40°C/75% RH) can model long-term behavior .

How can structure-activity relationship (SAR) studies guide neuropharmacological applications?

Q. Advanced

- Functional Group Modifications : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and blood-brain barrier penetration.

- Biological Assays : In vitro dopamine D2 receptor binding assays (IC values) and in vivo rodent models for antipsychotic activity (e.g., prepulse inhibition tests) correlate structural changes with efficacy. Analog libraries (e.g., 4-chloro or methoxy-substituted benzenesulfonyl variants) are prioritized based on computational docking .

Which in vitro models are suitable for studying interactions with enzymatic targets?

Q. Advanced

- Enzyme Inhibition : Use recombinant acetylcholinesterase or monoamine oxidases in fluorometric assays (IC determination).

- Cellular Uptake : Radiolabeled compound (e.g., C-methyl) in Caco-2 cell monolayers evaluates intestinal absorption.

- Receptor Profiling : Competitive binding assays with H-labeled ligands (e.g., serotonin 5-HT receptors) identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.